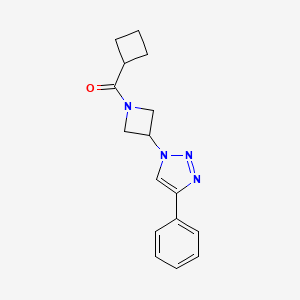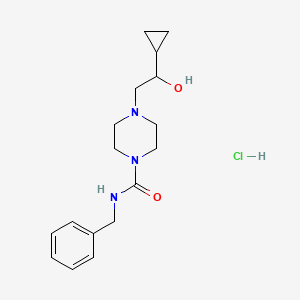
2-methoxy-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-methylacetamide is a Weinreb amide used in the synthesis of marine natural products myriaporone and usneoidone as a ketone synthon .
Synthesis Analysis
The synthesis of this compound involves the reaction of Acetyl Chloride with commercially available N,O-Dimethylhydroxylamine hydrochloride in pyridine, followed by distillation at reduced pressure . It has been used in the formation of α-chloro ketones by the coupling of a Weinreb amide (2-chloro-N-methoxy-N-methylacetamide) and an appropriate Grignard reagent .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula CH3CON(OCH3)CH3 . The exact structure can be determined using techniques such as Infrared (IR), 1H NMR, and GC-MS .Chemical Reactions Analysis
This compound is a simple Weinreb amide used in the synthesis of marine natural products myriaporone and usneoidone as a ketone synthon . It has also been used in the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide structural units .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 40–44°C/20 mmHg . It is soluble in ether and other organic solvents .Aplicaciones Científicas De Investigación
Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality : A new reagent was developed for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, using 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide. This study highlights its potential in organic synthesis (Manjunath et al., 2006).
Study of Molar Volumes and Viscosity in Binary Mixtures : Research on the densities, viscosities, and ultrasonic velocities of binary mixtures involving N-methylacetamide and 2-methoxyethanol. This could have implications in solution chemistry and physical properties of mixtures (Victor & Hazra, 2002).
Antifungal Bioactivity : Synthesis of derivatives involving 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide showed potent antifungal activities, indicating its potential use in developing antifungal agents (Li & Yang, 2009).
Antifungal Activity of Dimethylated Trifluoroatrolactamide Derivatives : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides showed moderate antifungal activity, suggesting applications in agriculture or pharmaceuticals (Yang et al., 2017).
Vibrational Spectra and Conformational Studies : Research involving IR absorption and Raman spectra of N-methylacetamide derivatives, including theoretical and experimental studies, provides insights into molecular structure and spectroscopy (Davydova et al., 2014).
DFT-Calculated IR Spectrum Contributions : Detailed analysis of the IR spectrum of N-methylacetamide, including amide bands, helps in understanding organic, analytical chemistry, and chemical biology (Ji et al., 2020).
Bacteriostatic Activity Study : Synthesis and evaluation of 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide) derivatives for bacteriostatic activities offer potential applications in antibacterial treatments (Hong, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Methoxy-N-methylacetamide is a common Weinreb amide synthon . Weinreb amides are a class of chemical compounds used in organic synthesis. They are named after the American chemist Steven M. Weinreb. The primary targets of this compound are ketones, as it is used as a ketone synthon .
Mode of Action
The compound interacts with its targets (ketones) through a process known as nucleophilic addition. In this process, the Weinreb amide (this compound) acts as a nucleophile, donating a pair of electrons to the electrophilic carbon atom in the carbonyl group of the ketone. This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
As a weinreb amide, it is known to be involved in the synthesis of various organic compounds, including marine natural products myriaporone and usneoidone . The downstream effects of these pathways would depend on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature . Additionally, its reactivity can be affected by the presence of other compounds and the specific conditions of the reaction, such as temperature and pH.
Propiedades
IUPAC Name |
2-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-4(6)3-7-2/h3H2,1-2H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJPVSYLWLJPEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57270-75-4 |
Source


|
| Record name | 2-methoxy-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)(cyano)methyl]-2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxamide](/img/structure/B2357484.png)
![4-Benzo[d]furan-2-yl-6-hydroxy-7-methylchromen-2-one](/img/structure/B2357485.png)
![4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline](/img/structure/B2357486.png)




![4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2357494.png)
![6-Cyclopropyl-2-[[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2357496.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B2357498.png)


![N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2357504.png)
![3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2357505.png)